9-Oxo-1-fluorenecarboxylate

Description

BenchChem offers high-quality 9-Oxo-1-fluorenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxo-1-fluorenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H7O3- |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

9-oxofluorene-1-carboxylate |

InChI |

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)/p-1 |

InChI Key |

CBEFMGJHEKAMNI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

9-Oxo-1-fluorenecarboxylate chemical properties and structure

An In-depth Technical Guide to 9-Oxo-9H-fluorene-1-carboxylic Acid: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Oxo-9H-fluorene-1-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail established synthesis and purification protocols, explore its chemical reactivity, and survey its current and potential applications, with a particular focus on its role as a scaffold for novel anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

9-Oxo-9H-fluorene-1-carboxylic acid, also known as 9-fluorenone-1-carboxylic acid, is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core structure consists of a fluorene skeleton with a ketone group at the C9 position and a carboxylic acid at the C1 position. This arrangement of functional groups imparts a unique combination of rigidity, electronic properties, and reactivity, making it a valuable building block in several scientific domains.

The fluorenone moiety is recognized for its intriguing photophysical properties and is a common structural motif in materials designed for organic light-emitting diodes (OLEDs).[1] However, the most significant interest in 9-Oxo-9H-fluorene-1-carboxylic acid stems from its role as a pharmacophore in the development of therapeutic agents.[1] Notably, its carboxamide derivatives have been identified as potent inducers of apoptosis in a variety of cancer cell lines, establishing this scaffold as a promising starting point for the design of novel oncology drugs.[1][2]

This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical Structure and Physicochemical Properties

The unique, rigid, and conjugated system of 9-Oxo-9H-fluorene-1-carboxylic acid is fundamental to its chemical behavior and applications.

Molecular Structure

The molecule is characterized by a tricyclic system where two benzene rings are fused to a central five-membered ring containing a carbonyl group. The carboxylic acid substituent at the 1-position introduces a key site for chemical modification.

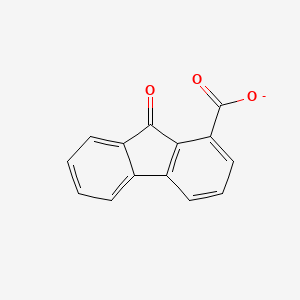

Caption: Chemical structure of 9-Oxo-9H-fluorene-1-carboxylic acid.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties is presented below. These values are crucial for compound identification, purity assessment, and experimental design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₈O₃ | [3] |

| Molecular Weight | 224.21 g/mol | [3][4] |

| Appearance | Orange crystalline powder | [5] |

| Melting Point | 196-198 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa (Predicted) | 3.48 ± 0.20 | N/A |

| CAS Number | 1573-92-8 |[3] |

Table 2: Spectroscopic Data

| Technique | Characteristic Peaks | Reference |

|---|---|---|

| FT-IR (cm⁻¹) | ~1746 (C=O, ketone), ~1668 (C=O, carboxylic acid), 3400-2400 (O-H, carboxylic acid), ~1600-1450 (C=C, aromatic) | [6] |

| ¹H NMR (ppm) | Expected aromatic protons (δ 7.2-8.5), Carboxylic acid proton (>δ 10) | Predicted |

| ¹³C NMR (ppm) | Expected ketone C=O (~δ 190-200), Carboxylic acid C=O (~δ 165-175), Aromatic carbons (~δ 120-150) | Predicted |

| UV-Vis | Spectra available, shows absorption in the UV-Vis region characteristic of the conjugated system. |[4] |

Synthesis and Purification

The synthesis of 9-Oxo-9H-fluorene-1-carboxylic acid is typically achieved through a multi-step process. A common strategy involves the preparation of a fluorene-1-carboxylic acid precursor, followed by oxidation at the 9-position.

Synthesis Workflow

Caption: Generalized synthetic workflow for 9-Oxo-9H-fluorene-1-carboxylic acid.

Experimental Protocol: Representative Synthesis

This protocol is a representative amalgamation of procedures for related compounds and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of Fluorene-9-carboxylic Acid (a related precursor) [7]

Causality: This step establishes the carboxylic acid moiety on the fluorene backbone. While this example shows carboxylation at the 9-position, similar principles apply for substitution at the 1-position, often requiring different starting materials and directing groups.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add benzilic acid (0.2 mole) to anhydrous thiophene-free benzene (700 mL). Cool the mixture in an ice bath until a crystalline mass forms.

-

Friedel-Crafts Acylation: To the stirred mixture, add anhydrous aluminum chloride (0.6 mole) in one portion.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. Significant HCl evolution will occur. The solution will turn from yellow to deep red.

-

Work-up: Cool the reaction mixture and quench by the cautious addition of ice, followed by water (400 mL) and concentrated HCl (200 mL).

-

Isolation: Remove the benzene via steam distillation. Filter the product from the hot mixture.

-

Extraction: Crush the solid product and extract with boiling 10% sodium carbonate solution (2 x 400 mL).

-

Purification: Combine the basic filtrates, add activated carbon (Norit), and heat to boiling. Filter hot and acidify the cool filtrate with concentrated HCl.

-

Final Product: Collect the precipitated solid by filtration, wash with water, and dry to yield fluorene-9-carboxylic acid.

Step 2: Oxidation to 9-Oxo-9H-fluorene-1-carboxylic acid

Causality: This step introduces the key ketone functional group. The choice of oxidant is critical to selectively oxidize the benzylic C-H bonds at the 9-position without degrading the aromatic rings or the carboxylic acid.

-

Reaction Setup: Dissolve the fluorene-1-carboxylic acid precursor in a suitable solvent such as acetic acid.

-

Oxidation: Add a suitable oxidizing agent. Common choices include sodium dichromate in acetic acid, or molecular oxygen with a catalyst.

-

Reaction Monitoring: Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

-

Isolation: Collect the crude product by filtration and wash thoroughly with water to remove any residual oxidant and solvent.

Purification Protocol

Trustworthiness: High purity is essential for both biological screening and materials science applications. The following self-validating system ensures the removal of synthetic by-products and unreacted starting materials.

-

Recrystallization: This is a powerful technique for purifying the final product.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid, or a mixture of solvents).

-

Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot. Allow the solution to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common choice. The polarity should be optimized based on TLC analysis.

-

Validation: Purity should be confirmed by HPLC, and the structure verified by NMR and Mass Spectrometry.

-

Chemical Reactivity and Derivatization

The reactivity of 9-Oxo-9H-fluorene-1-carboxylic acid is dominated by its two primary functional groups: the ketone at C9 and the carboxylic acid at C1.

Reactions at the 9-Oxo Carbonyl Group[6]

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

-

Reduction: The ketone can be readily reduced to a secondary alcohol (9-hydroxy-9H-fluorene-1-carboxylic acid) using standard reducing agents like sodium borohydride (NaBH₄). This transformation can be useful for altering the geometry and electronic properties of the molecule.

-

Nucleophilic Addition: Carbon-based nucleophiles, such as Grignard reagents (R-MgX), can add to the carbonyl group to form tertiary alcohols, allowing for the introduction of diverse substituents at the 9-position.

-

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene, offering a route to extended conjugated systems.

Reactions at the 1-Carboxylic Acid Group

The carboxylic acid is the key handle for creating derivatives with potential biological activity.

-

Esterification: Reaction with an alcohol under acidic conditions will yield the corresponding ester, such as Methyl 9-oxo-9H-fluorene-1-carboxylate. This can be useful for improving solubility or as a protecting group.

-

Amide Formation: This is arguably the most critical reaction for drug development purposes. The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or using coupling agents like HATU or EDC) and reacted with a primary or secondary amine to form N-aryl or N-alkyl-9-oxo-9H-fluorene-1-carboxamides. This reaction is central to the synthesis of the apoptosis-inducing compounds discussed in the next section.[2]

Applications in Research and Drug Development

The rigid fluorenone scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Anticancer and Apoptosis-Inducing Activity

The primary therapeutic interest in this scaffold lies in its potent anticancer properties. N-aryl-9-oxo-9H-fluorene-1-carboxamides, in particular, have been identified as powerful inducers of apoptosis through cell- and caspase-based high-throughput screening.[2]

-

Mechanism of Action: Studies have shown that lead compounds like N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide can arrest the cell cycle in the G2/M phase, which is followed by the induction of apoptosis.[2] This is a common mechanism for many effective anticancer drugs.

-

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted. For instance, substitutions at the 7-position of the fluorenone ring can lead to compounds with significantly improved potency.[1] Interestingly, some of these modifications also lead to a change in the mechanism of action, with some derivatives acting as tubulin polymerization inhibitors.[1]

-

Therapeutic Potential: The ability to systematically modify the scaffold and tune its biological activity and mechanism makes 9-Oxo-9H-fluorene-1-carboxylic acid a highly valuable starting point for the development of new anticancer therapeutics.

Antimicrobial Agents

The fluorene nucleus is a component of various bioactive compounds that exhibit antimicrobial properties.[8] While less explored than its anticancer potential, derivatives of 9-oxo-fluorene have been investigated for activity against bacterial and fungal pathogens.

Materials Science

The fluorenone core possesses inherent photophysical properties due to its extended π-conjugated system. This makes it a promising building block for organic electronic materials.[1] Its derivatives have been investigated for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

-

Chemical Sensors: Where changes in the photophysical properties upon binding to an analyte can be used for detection.

Conclusion

9-Oxo-9H-fluorene-1-carboxylic acid is a versatile and valuable chemical entity with a well-established role in medicinal chemistry and emerging applications in materials science. Its rigid structure, coupled with two distinct and reactive functional groups, provides a robust platform for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent apoptosis inducers underscores its importance as a key pharmacophore in the ongoing search for novel anticancer agents. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties and synthesis to its application in cutting-edge research.

References

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell - Academia.edu. (n.d.). Retrieved March 7, 2026, from [Link]

-

Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

-

9-fluorenecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

-

9-oxo-9H-fluorene-1-carboxylic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

-

Synthesis of fluorenone from fluorene‐9‐carboxylic acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Fluorene-1-carboxylic acid | C14H10O2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Găman, A. M., Limban, C., Chiriță, C., & Nițulescu, G. M. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2999. [Link]

-

9-FLUORENONE-1-CARBOXYLIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Oxo-9H-fluorene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 9-FLUORENONE-1-CARBOXYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Methyl 9-oxo-9H-fluorene-1-carboxylate|CAS 5406-90-6 [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

9-fluorenone-1-carboxylic acid CAS 1573-92-8 literature review

Synthesis, Reactivity, and Bio-Applications

CAS: 1573-92-8 Formula: C₁₄H₈O₃ Molecular Weight: 224.21 g/mol

Executive Summary

9-Fluorenone-1-carboxylic acid (9-FCA) is a tricyclic aromatic keto-acid that serves as a critical junction compound in both environmental chemistry and organic synthesis. Historically recognized as the primary oxidative degradation product of the polycyclic aromatic hydrocarbon (PAH) fluoranthene , 9-FCA has evolved into a valuable scaffold for the development of morphactins (synthetic auxin transport inhibitors) and molecular motors in materials science.

This guide provides a comprehensive technical analysis of 9-FCA, detailing its synthesis via oxidative cleavage, its reactivity profile at the C1-carboxyl and C9-carbonyl positions, and its utility in pharmaceutical and agrochemical research.

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification | Notes |

| Appearance | Yellow to orange crystalline powder | Characteristic of fluorenone derivatives |

| Melting Point | 195 – 200 °C | High thermal stability |

| Solubility | Soluble in MeOH, EtOH, DMSO, dilute alkali | Insoluble in water (acid form) |

| pKa | ~3.5 (Predicted) | Stronger acid than benzoic acid due to ring strain/electronics |

| Stability | Stable under ambient conditions | Light sensitive (potential photodegradation) |

Synthetic Pathways[2][6]

The synthesis of 9-FCA is unique because its most efficient route involves the deconstructive oxidation of a larger PAH (fluoranthene) rather than the constructive assembly of smaller rings.

Method A: Oxidative Cleavage of Fluoranthene (Chemical)

This is the classical route for structural determination and preparative synthesis. Fluoranthene possesses a "k-region" across the 3,4-bond (IUPAC numbering for fluoranthene) which is susceptible to oxidative attack, cleaving the bridging ring to yield the fluorenone core with a carboxylic acid at the 1-position.

-

Reagents: Chromic Acid (CrO₃/AcOH) or Ozone (O₃) followed by oxidative workup (H₂O₂).

-

Mechanism: Electrophilic attack on the electron-rich double bond of the five-membered ring in fluoranthene, followed by bond scission.

Method B: Bio-Catalytic Synthesis (Green Chemistry)

Modern remediation research utilizes specific bacterial strains (Pseudomonas alcaligenes PA-10, Pseudoxanthomonas sp.) to effect this transformation selectively.

-

Biocatalyst: Ring-hydroxylating dioxygenases.

-

Workflow: Fluoranthene → cis-2,3-fluoranthene dihydrodiol → 9-Fluorenone-1-carboxylic acid.

-

Advantage: High regioselectivity under ambient conditions.

Method C: Intramolecular Cyclization (De Novo)

For derivatives where the fluoranthene precursor is unavailable, 9-FCA can be synthesized via Friedel-Crafts cyclization.

-

Precursor: 2-Biphenylcarboxylic acid derivatives.

-

Catalyst: Polyphosphoric acid (PPA) or AlCl₃.

Visualization: Synthetic Routes

Caption: Comparison of chemical oxidative cleavage and bio-catalytic degradation pathways converting Fluoranthene to 9-Fluorenone-1-carboxylic acid.

Reactivity & Derivatization Protocols

9-FCA possesses two distinct reactive centers: the C1-Carboxylic Acid and the C9-Ketone . This dual functionality allows for orthogonal derivatization.

Protocol 1: Acid Chloride Formation (Activation)

To utilize 9-FCA as an intermediate for amides or esters, the carboxylic acid must be activated.

-

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, anhydrous Toluene.

-

Procedure:

-

Suspend 1.0 eq of 9-FCA in dry toluene.

-

Add 1.5 eq of SOCl₂ and 1 drop of DMF.

-

Heat to reflux (80-110°C) for 2-3 hours until gas evolution (SO₂, HCl) ceases and the solid dissolves.

-

Observation: Solution turns from yellow suspension to clear dark orange.

-

Workup: Evaporate solvent under reduced pressure to obtain 9-fluorenone-1-carbonyl chloride. Use immediately.

-

Protocol 2: Thiosemicarbazone Formation (C9-Ketone)

Derivatives at the C9 position are often explored for biological activity (antiviral/antimalarial).

-

Reagents: Thiosemicarbazide, Ethanol, catalytic HCl.

-

Procedure:

-

Dissolve 9-FCA in refluxing ethanol.

-

Add 1.1 eq of thiosemicarbazide dissolved in minimal hot water.

-

Add 2-3 drops of conc. HCl.

-

Reflux for 4-6 hours.

-

Workup: Cool to 4°C. Filter the precipitate. Recrystallize from EtOH/H₂O.

-

Biological Applications: Morphactins & Auxin Transport

9-FCA belongs to a class of compounds known as Morphactins (morphogenetically active substances). While 9-hydroxyfluorene-9-carboxylic acid (chlorflurenol) is the most potent, 9-FCA exhibits significant activity as an Auxin Transport Inhibitor (ATI) .

Mechanism of Action

Morphactins disrupt the polar transport of auxin (Indole-3-acetic acid, IAA) in plants. They bind to the PIN proteins (auxin efflux carriers) located at the basal plasma membrane, effectively "clogging" the exit channel for auxin.

-

Effect: Loss of gravitropism (roots grow randomly), retardation of stem elongation, and stimulation of lateral branching.

-

Research Use: Used as a chemical tool to study plant polarity and embryogenesis.

Visualization: Auxin Transport Inhibition

Caption: Mechanism of action where 9-FCA acts as a Morphactin to block PIN-mediated auxin efflux, disrupting plant growth polarity.

Material Science: Molecular Motors

In the field of nanotechnology, 9-FCA is a precursor for Overcrowded Alkenes (e.g., 1,1'-bifluorenylidene derivatives).

-

Concept: The steric hindrance between the H1/H8 protons and substituents at the 1-position creates a twisted geometry.

-

Application: These molecules act as light-driven molecular rotary motors. The carboxylic acid group at the 1-position provides a handle for anchoring the motor to surfaces (e.g., gold or silica) or for further functionalization to tune the rotation speed.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory.

-

Storage: Store at room temperature, protected from light. Keep container tightly closed in a dry and well-ventilated place.

References

-

Organic Syntheses: 9-Fluorenecarboxylic acid (General Fluorene Oxidation Protocols).

-

ResearchGate: Synthesis of fluorenone-1-carboxylate from fluoranthene (Degradation Studies).

-

PubChem: 9-Fluorenone-1-carboxylic acid Compound Summary (CID 24858205).

-

Science Alert: The Effect of Morphactin on Growth and Anatomical Features (Morphactin Bioactivity).

-

Fisher Scientific: Safety Data Sheet: 9-Fluorenone-1-carboxylic acid.

Technical Guide: Synthesis Intermediates of 1-Substituted Fluorenone Derivatives

The following technical guide details the synthesis of 1-substituted fluorenone derivatives , a specific subclass of fluorenones where the substituent is located at the sterically congested "inner" position adjacent to the carbonyl bridgehead. This position presents unique synthetic challenges compared to the thermodynamically favored 2- or 4-isomers.[1][2]

Executive Summary

1-Substituted fluorenones are critical scaffolds in the development of bioactive alkaloids (e.g., dengibsin), organic light-emitting diodes (OLEDs), and sterically crowded molecular motors. Unlike 2- or 4-substituted derivatives, which are accessible via standard electrophilic aromatic substitution, the 1-position is sterically occluded and electronically deactivated.[1]

Successful synthesis relies on the strategic design of pre-functionalized biaryl intermediates .[1][2] This guide abandons generic protocols in favor of a high-fidelity workflow focusing on the 3-substituted biphenyl-2-carboxylic acid pathway and Pd-catalyzed oxidative cyclization , providing the regiocontrol necessary for this specific isomer.

Part 1: Strategic Disconnection & Retrosynthesis[1]

To access the 1-position, one must disconnect the central ring at the carbonyl bridge. The primary error in fluorenone synthesis is attempting to functionalize the fluorenone core directly; this invariably yields the 2-isomer.[1]

The Logic of Disconnection:

-

Target: 1-Substituted Fluorenone.

-

Disconnection: Break the C9-C9a bond (carbonyl to aromatic ring).[1][2]

-

Key Intermediate: 3-Substituted biphenyl-2-carboxylic acid .

-

Note: The substituent must be at the 3-position (ortho to the carboxylic acid) of the biphenyl precursor.[1] Upon cyclization, the C2 carbon becomes the bridgehead (C9a), placing the C3 substituent at the C1 position of the fluorenone.

-

Visualization: Retrosynthetic Pathway[1]

Caption: Retrosynthetic logic mapping the 3-substituted biaryl precursor to the 1-substituted fluorenone target. Note the specific numbering translation required.

Part 2: Synthesis of the Key Intermediate (Biaryl Scaffold)

The critical step is constructing the 3-substituted biphenyl-2-carboxylic acid .[1][2] Standard Suzuki couplings often fail here due to the steric clash between the substituent (R) and the bulky carboxylic acid/ester group.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

This protocol utilizes high-activity precatalysts to overcome the steric barrier at the ortho-ortho positions.[1][2]

Reagents:

-

Electrophile: Methyl 2-bromo-3-substituted benzoate (1.0 equiv).[1][2]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered substrates).[2]

-

Base: K₃PO₄ (3.0 equiv, anhydrous).[2]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and cycle with Argon x3.[1][2]

-

Charge: Add the benzoate, boronic acid, Pd catalyst, ligand, and base.

-

Solvation: Add degassed solvent.[1][2] The biphasic Toluene/Water system is crucial for solubilizing the inorganic base while protecting the catalyst.

-

Reaction: Heat to 100°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Hydrolysis (In-situ): Once coupling is complete, add NaOH (2M, 5 equiv) and reflux for 2 hours to saponify the ester to the free acid.

-

Workup: Acidify to pH 2 with HCl. Extract with EtOAc.[1][2][3] The 3-substituted biphenyl-2-carboxylic acid will precipitate or can be recrystallized from Ethanol.[1][2]

Data Validation Table:

| Parameter | Specification | Why it matters? |

| Ligand | SPhos or XPhos | Electron-rich biaryl phosphines facilitate oxidative addition into hindered aryl halides.[1][2] |

| Base | K₃PO₄ | Anhydrous phosphate minimizes protodeboronation of the boronic acid.[1][2] |

| Temperature | 100-110°C | High energy required to force the ortho-substituted coupling.[1] |

Part 3: The Cyclization (Ring Closure)

Converting the intermediate acid to the fluorenone requires forming the central ring. For 1-substituted derivatives, steric inhibition of resonance can prevent standard Friedel-Crafts acylation.[1][2]

Protocol B: Eaton’s Reagent Cyclization

We prefer Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) over Polyphosphoric Acid (PPA) because it is less viscous, allows lower reaction temperatures, and provides cleaner workups for hindered substrates.

Methodology:

-

Preparation: Place the 3-substituted biphenyl-2-carboxylic acid (Intermediate from Part 2) in a round-bottom flask.

-

Addition: Add Eaton’s Reagent (5 mL per 1 mmol substrate).[1][2]

-

Activation: Heat to 80°C . Caution: Exothermic.[1][2]

-

Note: If the substituent is electron-withdrawing (e.g., -CF3, -NO2), increase temperature to 110°C.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Isolation: The 1-substituted fluorenone typically precipitates as a yellow solid.[1][2] Filter and wash with NaHCO₃ (sat.) to remove residual acid.[1][2]

Troubleshooting the 1-Position

If the 1-substituent is bulky (e.g., t-Butyl, Phenyl), the acylium ion may fail to attack the adjacent ring due to geometric strain.

-

Alternative: Convert the Acid to the Acid Chloride (SOCl₂) and use AlCl₃/DCM at 0°C. The stronger Lewis acid can force the cyclization where protonic acids fail.

Part 4: Modern Alternative – Pd-Catalyzed Oxidative Cyclization[1][2]

For substrates sensitive to strong acids, a transition-metal approach using benzophenone intermediates is superior.[1][2]

Intermediate: 2-Halo-3-substituted Benzophenone . This intermediate is cyclized via intramolecular C-H activation.[1][2]

Catalytic Cycle Visualization

This pathway avoids the carboxylic acid entirely, using a palladium catalyst to stitch the biaryl bond.

Caption: Pd(II)-catalyzed intramolecular arylation mechanism. The "CMD" (Concerted Metalation-Deprotonation) step is rate-limiting for hindered substrates.[1][2]

Protocol:

-

Substrate: 2-Bromo-3-substituted benzophenone.

-

Ligand: P(Cy)₃ (10 mol%) - Tricyclohexylphosphine is bulky and electron-rich.[1][2]

-

Base: K₂CO₃ (2 equiv).

-

Conditions: DMF, 130°C, 24h.

References

-

Larock, R. C., & Campo, M. A. (2000). Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls.[1][2] Organic Letters, 2(23), 3675–3677. Link[2]

-

Shi, Z.-J., et al. (2012).[2] Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization. Organic Letters, 14(18), 4866–4869. Link[2]

-

Gao, L., et al. (2024).[2] Rhodium(III)-Catalyzed Sequential Cyclization of Enaminones with 1,3-Dienes via C-H Activation for the Synthesis of Fluorenones.[1] The Journal of Organic Chemistry. Link[2]

-

Sorensen, E. J., et al. (2017).[2][4] Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C–H Functionalizations Using a Transient Directing Group. Organic Letters, 19(5), 1140–1143. Link[2]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

Sources

The Electronic Architecture of 9-Oxo-1-Fluorenecarboxylate: A Technical Guide for Organic Electronics and Biochemical Sensing

Target Audience: Materials Scientists, Organic Electronics Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule 9-oxo-1-fluorenecarboxylate (commonly referred to as 9-fluorenone-1-carboxylic acid or 9-F1C)[1] occupies a unique intersection between organic semiconductor engineering and pharmaceutical probe development. While fluorene and fluorenone derivatives are foundational to organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their wide bandgaps and high fluorescence efficiency[2], the specific substitution of a carboxylate group at the 1-position fundamentally alters the molecule's electronic and photophysical landscape.

This whitepaper dissects the mechanistic causality behind 9-F1C’s electronic properties, exploring its Excited-State Intramolecular Charge Transfer (ESICT), its unique electrochemical irreversibility, and its utility as a highly sensitive solvatochromic probe for drug development assays.

Molecular Design and Electronic Structure

The Donor-π-Acceptor (D-π-A) Paradigm

Pristine polyfluorenes often suffer from a "green emission defect" (g-band) during device operation, a degradation pathway caused by the oxidation of the reactive C9 methylene bridge into a fluorenone ketone[3].

By intentionally capping the fluorenone core with a carboxylic acid/carboxylate group at the 1-position, researchers create a highly polarized Donor-π-Acceptor (D-π-A) electronic structure[4]. In this configuration:

-

The fluorene backbone acts as the electron donor.

-

The 9-oxo and 1-carboxylate groups act as synergistic electron acceptors.

Mechanistic Causality of Solvatochromism

This D-π-A architecture allows 9-F1C to undergo profound solvatochromism. Upon photoexcitation, the molecule transitions from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state[4]. The stabilization of this ICT state is highly dependent on the polarity of the surrounding medium, causing the emission wavelength to shift drastically from sky blue in non-polar environments to yellow in highly polar environments[4].

For drug development professionals, this property is invaluable. 9-F1C acts as an optical transducer, capable of mapping the hydrophobicity of protein binding pockets or detecting the presence of protic active pharmaceutical ingredients (APIs) via fluorescence quenching.

Caption: Photophysical excitation and decay pathways of 9-F1C demonstrating solvatochromic behavior.

Electrochemical Dynamics and Reversibility

In organic electronics, the ability of a molecule to reversibly accept and donate electrons dictates the lifespan of the semiconductor device. Density Functional Theory (DFT) and cyclic voltammetry (CV) reveal that the position of the carboxylate group on the fluorenone core strictly governs this reversibility.

The Anomaly of the 1-Position

When tested under alkaline conditions (1 M KOH), 9-F1C (FL-1CA) exhibits a reduction potential of 0.812 V, indicating a higher barrier to electron addition compared to its 2-carboxylate and 4-carboxylate isomers (~0.69 V). More critically, the reduction of 9-F1C is electrochemically irreversible , whereas the 2- and 4- substituted variants are fully reversible.

Causality Behind Irreversibility

Why does the 1-position break electrochemical reversibility? The causality lies in steric constraints and intramolecular hydrogen bonding . The close spatial proximity of the 1-carboxylate group to the 9-oxo group facilitates an altered Proton-Coupled Electron Transfer (PCET) pathway[4]. Upon reduction, the molecule undergoes a rapid chemical follow-up reaction (an EC mechanism) stabilized by intramolecular hydrogen bonding, trapping the molecule in its reduced state and preventing anodic re-oxidation.

Table 1: Electrochemical Properties of Fluorenone Carboxylates[5]

| Fluorenone Derivative | Substitution Position | Reduction Potential (V) | Electrochemical Reversibility |

| FL-1CA (9-F1C) | C-1 Carboxylate | 0.812 | Irreversible |

| FL-2CA | C-2 Carboxylate | ~0.690 | Reversible |

| FL-4CA | C-4 Carboxylate | ~0.690 | Reversible |

Photophysical Quenching in Protic Media

While 9-F1C fluoresces brightly in aprotic solvents, introducing it to protic solvents (such as alcohols or chloroform) results in near-total fluorescence quenching[4].

Mechanistic Causality: Protic solvents act as hydrogen-bond donors, interacting directly with the electron-rich 9-oxo and 1-carboxylate moieties. This intermolecular hydrogen bonding drastically increases vibronic coupling between the S1 excited state and the S0 ground state, opening a highly efficient non-radiative decay channel[4]. The excitation energy is dissipated as heat rather than emitted as a photon, making 9-F1C an exceptional "turn-off" sensor for protic environments in pharmaceutical screening.

Table 2: Photophysical Behavior of 9-F1C[4]

| Solvent Environment | Polarity / H-Bonding | Emission Color | Photophysical State |

| Hexane | Non-polar, Aprotic | Sky Blue | Radiative (LE State) |

| Tetrahydrofuran (THF) | Polar, Aprotic | Green | Radiative (ESICT) |

| Dimethylformamide (DMF) | Highly Polar, Aprotic | Yellow | Radiative (ESICT) |

| Alcohols / Chloroform | Polar, Protic | None (Quenched) | Non-Radiative Decay |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks to prevent false positives or instrumental artifacts.

Protocol A: Self-Validating Cyclic Voltammetry (CV) for Redox Stability

This protocol determines the reduction potential and reversibility of 9-F1C, utilizing an internal standard to validate the reference electrode.

-

Electrolyte Preparation: Dissolve 9-F1C in 1 M KOH to achieve a final analyte concentration of 10 mM.

-

Cell Assembly: Utilize a three-electrode setup comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Internal Validation (The Self-Check): Spike the solution with a trace amount of Ferrocene (Fc). Run a preliminary scan. If the Fc/Fc⁺ redox couple deviates from its theoretical potential, recalibrate or replace the reference electrode before proceeding.

-

Data Acquisition: Execute the CV sweep at a scan rate of 100 mV/s.

-

Mechanistic Verification: To confirm that the irreversibility of 9-F1C is chemical (EC mechanism) and not an artifact of scan speed, increase the scan rate to 500 mV/s. If the anodic peak remains absent, the chemical irreversibility is definitively confirmed.

Caption: Self-validating cyclic voltammetry workflow for profiling 9-F1C.

Protocol B: Solvatochromic Fluorescence Quenching Assay

This protocol maps the ESICT behavior of 9-F1C while ensuring quenching is not caused by aggregation.

-

Stock Formulation: Prepare a 1 mM stock solution of 9-F1C in anhydrous THF.

-

Solvent Titration: Aliquot the stock into quartz cuvettes containing solvents of varying polarities (Hexane, THF, DMF, and Methanol)[4].

-

Spectral Acquisition: Excite the samples at their respective absorption maxima and record the emission spectra from 400 nm to 700 nm.

-

Internal Validation (Isosbestic Check): Concurrently monitor the UV-Vis absorption spectra during the solvent titration. If an isosbestic point is maintained, it validates that the fluorescence quenching is a true excited-state vibronic phenomenon[4], ruling out ground-state aggregation (the inner filter effect).

References[1] 9-FLUORENONE-1-CARBOXYLIC ACID | 1573-92-8, ChemicalBook. Available at:https://www.chemicalbook.com/ProductChemicalPropertiesCB6665504_EN.htm[2] Fluorenes & Fluorenones For Semiconductors - Alternative Energy, Alfa Chemistry. Available at:https://www.alfa-chemistry.com/fluorenes-fluorenones-for-semiconductors.html[4] Fluorescence Quenching of Fluorenone by Alcohols, ResearchGate. Available at:https://www.researchgate.net/publication/282218764_Fluorescence_Quenching_of_Fluorenone_by_Alcohols[5] Understanding electrochemical reactions using density functional theory, RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2025/CP/D4CP04058E[6] Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization, MDPI. Available at:https://www.mdpi.com/2673-401X/3/4/31[3] Donor−Acceptor 9-Uncapped Fluorenes and Fluorenones as Stable Blue Light Emitters, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/ol900010c[7] Dihydroindenofluorenes as building units in organic semiconductors for organic electronics, RSC Publishing. Available at:https://pubs.rsc.org/en/content/articlelanding/2023/CS/D1CS00993A

Sources

Toxicity and Safety Data Sheet (SDS) for 9-Oxo-1-fluorenecarboxylate: A Technical Guide for Drug Development

Executive Summary

9-Oxo-1-fluorenecarboxylate (commonly referred to in its acid form as 9-oxo-9H-fluorene-1-carboxylic acid or 9-fluorenone-1-carboxylic acid ) is a highly versatile polycyclic aromatic intermediate. While it is fundamentally important as a structural scaffold in the synthesis of novel anticancer therapeutics—specifically apoptosis-inducing carboxamides—it presents distinct toxicological hazards. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory safety compliance (SDS) and applied pharmacological research. This guide details the physicochemical properties, structural causality behind its toxicity, laboratory handling directives, and self-validating protocols for evaluating its derivatives in high-throughput drug screening.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 9-Oxo-1-fluorenecarboxylate (9-OFC) is critical for predicting its solubility, reactivity, and behavior in both synthetic and biological assays.

| Property | Value |

| Chemical Name | 9-Oxo-9H-fluorene-1-carboxylic acid |

| Common Synonyms | 9-Fluorenone-1-carboxylic acid; 9-Oxo-1-fluorenecarboxylate |

| CAS Number | 1573-92-8 |

| Molecular Formula | C₁₄H₈O₃ |

| Molecular Weight | 224.22 g/mol |

| Appearance | Orange crystalline powder |

| Melting Point | 196–198 °C |

Toxicological Profile & Mechanism of Action

GHS Hazard Classification & Chemical Causality

According to standardized safety evaluations (), 9-OFC is classified as a hazardous laboratory chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200). Its primary hazard codes include:

-

H315 : Causes skin irritation (Category 2)

-

H319 : Causes serious eye irritation (Category 2)

-

H335 : May cause respiratory irritation (Category 3)

The Causality of Toxicity: The irritating nature of 9-OFC is structurally deterministic. The molecule features a highly electrophilic ketone at the C9 position and a labile, acidic proton at the C1 carboxylic acid group. This dual reactivity makes the compound prone to interacting with nucleophilic residues (such as amines and thiols) on biological macromolecules in mucosal membranes, the respiratory tract, and the epidermis, leading to localized tissue inflammation and irritation upon acute exposure.

Pharmacological Utility: Apoptosis Induction

Despite its baseline toxicity, the 9-OFC scaffold is highly prized in medicinal chemistry. It is the primary precursor for synthesizing N-aryl-9-oxo-9H-fluorene-1-carboxamides. High-throughput screening has identified these derivatives as potent, sub-micromolar inducers of apoptosis in human cancer cell lines, including T47D (breast cancer) and HCT116 (colon cancer) ().

Further structure-activity relationship (SAR) optimizations have shown that specific substitutions at the 7-position of the fluorene ring fundamentally alter the mechanism of action. These modified 9-OFC derivatives act as potent tubulin inhibitors. By disrupting microtubule polymerization, they stall cancer cells in the G2/M phase of the cell cycle, which subsequently triggers mitochondrial stress and activates the executioner caspase cascade ().

Mechanism of action for 9-OFC derivatives inducing apoptosis via G2/M arrest and caspase activation.

Safety Data Sheet (SDS) Directives & Laboratory Handling

To mitigate the risks associated with the electrophilic and acidic nature of 9-OFC, strict adherence to SDS protocols is mandatory during synthesis and assay preparation.

Handling and Storage

-

Storage Conditions: Store in a cool, dry, well-ventilated area. Keep containers tightly closed. Because the compound can undergo slow degradation or decarboxylation under extreme oxidative stress, it must be isolated from strong oxidizing agents and bases.

-

Handling: Use only under a chemical fume hood to prevent the inhalation of aerosolized crystalline dust (mitigating H335 risks).

Personal Protective Equipment (PPE)

-

Dermal Protection: Wear nitrile gloves (minimum 0.11 mm thickness) and a standard laboratory coat to prevent skin corrosion (H315).

-

Ocular Protection: Tight-fitting chemical safety goggles are required to prevent severe eye irritation (H319).

-

Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is recommended if local exhaust ventilation is compromised.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Remove the subject to fresh air. If breathing is difficult, administer oxygen and consult a physician.

Experimental Methodologies: Self-Validating Cytotoxicity Protocol

When evaluating the toxicity and therapeutic efficacy of newly synthesized 9-OFC derivatives, researchers must employ self-validating bioassays. The following protocol utilizes built-in controls to eliminate false positives caused by solvent toxicity or off-target auto-fluorescence.

Protocol: High-Throughput Caspase-3/7 Activation Assay

-

Step 1: Compound Preparation. Dissolve the 9-OFC derivative in anhydrous DMSO to create a 10 mM stock solution.

-

Self-Validation Check: Always prepare a DMSO-only vehicle control. Because DMSO can induce cellular toxicity at high concentrations, the final assay concentration of DMSO must never exceed 0.1% v/v. This ensures any observed cell death is strictly attributable to the 9-OFC derivative.

-

-

Step 2: Cell Culture and Seeding. Seed HCT116 (colon carcinoma) cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

-

Step 3: Compound Treatment. Treat the cells with serial dilutions of the 9-OFC derivative (ranging from 0.01 μM to 10 μM) for 48 hours.

-

Step 4: Fluorometric Caspase Detection. Add a fluorogenic Caspase-3/7 substrate (e.g., DEVD-AMC) directly to the wells. Active caspases will cleave the substrate, releasing a fluorescent signal proportional to the level of apoptosis.

-

Self-Validation Check: In a parallel cohort, pre-incubate cells with 50 μM of Z-VAD-FMK (a pan-caspase inhibitor) before adding the 9-OFC derivative. If the fluorescence signal is ablated in this cohort, it definitively proves that the 9-OFC derivative is killing cells via caspase-dependent apoptosis, ruling out necrotic toxicity or assay interference.

-

-

Step 5: Flow Cytometry (Orthogonal Validation). Harvest a parallel set of treated cells, stain with Propidium Iodide (PI), and analyze via flow cytometry to confirm G2/M phase cell cycle arrest.

-

Step 6: Data Analysis. Calculate the EC₅₀ (Effective Concentration for 50% maximal caspase activation) and GI₅₀ (50% Growth Inhibition) using non-linear regression analysis.

High-throughput screening workflow for evaluating 9-OFC derivative cytotoxicity and caspase induction.

Conclusion

9-Oxo-1-fluorenecarboxylate is a potent chemical building block that demands rigorous laboratory safety protocols due to its inherent electrophilic and acidic irritation hazards. However, when handled according to strict SDS guidelines, it serves as an invaluable foundation for synthesizing next-generation apoptosis inducers. By employing self-validating, high-throughput screening protocols, researchers can safely and accurately harness the 9-OFC scaffold to discover novel tubulin-inhibiting chemotherapeutics.

References

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. - Bioorganic & Medicinal Chemistry Letters (PubMed) - [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. - Bioorganic & Medicinal Chemistry Letters (PubMed) - [Link]

Metabolic Degradation of Fluoranthene by Pseudomonas alcaligenes: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the metabolic degradation of the four-ring polycyclic aromatic hydrocarbon (PAH), fluoranthene, by the bacterium Pseudomonas alcaligenes, with a specific focus on strain PA-10. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of environmental microbiology, bioremediation, and enzymology. We will dissect the known metabolic pathways, key enzymatic players, and the analytical methodologies required to investigate these biotransformation processes. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor.

Introduction: The Challenge of Fluoranthene and the Promise of Bioremediation

Fluoranthene, a persistent and toxic polycyclic aromatic hydrocarbon, is a widespread environmental contaminant originating from the incomplete combustion of organic materials. Its recalcitrant nature and carcinogenic potential necessitate effective remediation strategies. Microbial degradation offers a cost-effective and environmentally benign approach to neutralize such pollutants. Among the diverse array of microorganisms capable of metabolizing PAHs, bacteria of the Pseudomonas genus have demonstrated remarkable catabolic versatility. This guide focuses on Pseudomonas alcaligenes, a species known for its co-metabolic degradation of fluoranthene.

The study of these degradation pathways is not only crucial for developing effective bioremediation technologies but also offers a rich source of novel enzymes with potential applications in biocatalysis and drug development. Understanding the intricacies of how Pseudomonas alcaligenes dismantles the complex structure of fluoranthene provides a blueprint for harnessing microbial metabolism for environmental and industrial purposes.

The Metabolic Landscape: Unraveling the Degradation Pathway

The metabolic route for fluoranthene degradation in Pseudomonas alcaligenes PA-10 is a subject of ongoing research. However, a body of evidence points towards an initial oxidative attack leading to the formation of several key intermediates. Unlike many well-characterized PAH degradation pathways that are initiated by ring-hydroxylating dioxygenases, P. alcaligenes PA-10 appears to employ a novel enzymatic system.

Identified Metabolic Intermediates

High-Performance Liquid Chromatography (HPLC) analysis of culture media from P. alcaligenes PA-10 grown in the presence of fluoranthene has consistently identified four primary metabolic products:

-

9-Fluorenone-1-carboxylic acid

-

9-Hydroxy-1-fluorene carboxylic acid

-

9-Fluorenone

-

9-Fluorenol

The presence of these compounds suggests a degradation pathway that proceeds through the cleavage of one of the aromatic rings of the fluoranthene molecule.

A Novel Enzymatic System: The ido Operon

Genetic studies of P. alcaligenes PA-10 have revealed a novel operon, designated ido, which is essential for fluoranthene metabolism[1][2]. This operon is distinct from the typical ferredoxin-dependent dioxygenase systems commonly associated with aerobic PAH degradation. The ido operon comprises at least three key genes:

-

idoA : Encodes a novel indole dioxygenase. Gene disruption studies have shown that the enzyme encoded by idoA is essential for the degradation of fluoranthene[1][3]. The IdoA protein shows phylogenetic similarity to acyl-CoA dehydrogenases[3].

-

idoB : Believed to be involved in the dehydrogenation of the aromatic ring following the initial oxygenation[2].

-

idoC : Appears to encode a component of a flavin-dependent oxygenase[2].

The discovery of this unique enzymatic machinery in P. alcaligenes PA-10 highlights the diverse strategies evolved by bacteria to metabolize recalcitrant aromatic compounds.

Proposed Degradation Pathway

Based on the identified metabolites and the genetic evidence of the ido operon, a putative metabolic pathway for fluoranthene degradation by Pseudomonas alcaligenes PA-10 can be proposed. The initial step is likely an oxygenase-catalyzed attack on the fluoranthene molecule, mediated by the products of the ido operon.

Figure 1: Proposed metabolic pathway for fluoranthene degradation in Pseudomonas alcaligenes PA-10.

Experimental Protocols for Studying Fluoranthene Degradation

To investigate the metabolic degradation of fluoranthene by Pseudomonas alcaligenes, a series of well-defined experimental protocols are required. The following sections provide detailed methodologies for culturing the bacterium, preparing samples, and analyzing the metabolic products.

Culturing Pseudomonas alcaligenes PA-10 with Fluoranthene

Objective: To cultivate P. alcaligenes PA-10 in the presence of fluoranthene to induce the expression of degradation enzymes and produce metabolites.

Materials:

-

Pseudomonas alcaligenes PA-10 culture

-

Minimal Salts Medium (MSM)[4]

-

Fluoranthene (high purity)

-

Dimethylformamide (DMF) or other suitable solvent

-

Sterile culture flasks

-

Shaking incubator

Protocol:

-

Prepare a sterile Minimal Salts Medium (MSM). A typical composition includes (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and a trace element solution.

-

Prepare a stock solution of fluoranthene (e.g., 10 mg/mL) in a suitable water-miscible solvent like DMF.

-

Inoculate a starter culture of P. alcaligenes PA-10 in a rich medium (e.g., Luria-Bertani broth) and grow overnight at 30°C with shaking.

-

Harvest the cells from the starter culture by centrifugation and wash with sterile MSM to remove residual rich medium.

-

Resuspend the cell pellet in fresh MSM to a desired optical density (e.g., OD₆₀₀ of 0.1).

-

Add fluoranthene from the stock solution to the cell suspension to a final concentration of 50-100 µg/mL. An uninoculated control flask containing MSM and fluoranthene should also be prepared to monitor for abiotic degradation.

-

Incubate the cultures at 30°C with shaking (e.g., 150 rpm) for a specified period (e.g., up to 7 days).

-

Collect samples at regular intervals for analysis of fluoranthene depletion and metabolite formation.

Sample Preparation for Metabolite Analysis

Objective: To extract fluoranthene and its metabolites from the culture medium for subsequent analysis.

Materials:

-

Culture samples

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Centrifuge the culture sample to pellet the bacterial cells.

-

Transfer the supernatant to a separatory funnel.

-

Acidify the supernatant to pH 2-3 with hydrochloric acid to protonate acidic metabolites.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction two more times with fresh ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

The concentrated extract is now ready for analysis by HPLC or GC-MS.

Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify fluoranthene and its degradation products.

Instrumentation:

-

HPLC system with a fluorescence detector (FLD) and a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient could be: 0-5 min, 50% B; 5-25 min, 50-100% B; 25-30 min, 100% B; 30-35 min, 100-50% B; 35-40 min, 50% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Fluorescence Detection:

-

Fluoranthene: Excitation 286 nm, Emission 460 nm

-

Metabolites: Wavelengths should be optimized based on the fluorescence spectra of the individual compounds. For initial screening, a broad excitation range can be used.

-

-

DAD Detection: 200-600 nm for acquiring UV-Vis spectra of eluting peaks to aid in identification.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of the metabolic products.

Instrumentation:

-

GC-MS system with a capillary column suitable for PAH analysis (e.g., DB-5ms)

Sample Derivatization (for polar metabolites): Carboxylic acid and hydroxyl groups in the metabolites are often derivatized to increase their volatility for GC analysis. A common method is silylation:

-

Evaporate a portion of the concentrated extract to dryness under a stream of nitrogen.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

The derivatized sample is then ready for injection into the GC-MS.

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 300°C at 10°C/min (hold for 10 min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Quantitative Data and Degradation Kinetics

The degradation of fluoranthene by Pseudomonas alcaligenes PA-10 can be quantified to assess the efficiency of the process under various conditions.

Table 1: Fluoranthene Degradation by P. alcaligenes PA-10 under Different Conditions

| Condition | Initial Fluoranthene Conc. (µg/mL) | Incubation Time (days) | Degradation (%) | Reference |

| Shake Flask Culture | Not specified | 7 | 95 | [4] |

| Soil Microcosm (un-amended) | Not specified | 28 | 45 ± 5 | [5] |

| Soil Microcosm (+ Biosurfactant) | Not specified | 28 | Increased initial rate | [5] |

Experimental and Analytical Workflow

The overall workflow for investigating the metabolic degradation of fluoranthene by Pseudomonas alcaligenes can be visualized as a series of interconnected steps, from initial culture setup to final data analysis.

Figure 2: A comprehensive workflow for the study of fluoranthene degradation.

Conclusion and Future Perspectives

Pseudomonas alcaligenes PA-10 presents a fascinating case study in the microbial degradation of high-molecular-weight PAHs. Its unique ido operon-mediated catabolism of fluoranthene opens new avenues for research into novel enzymatic systems for bioremediation and biocatalysis. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate this metabolic pathway, quantify its efficiency, and explore the potential of this organism and its enzymes in practical applications.

Future research should focus on the detailed characterization of the IdoA, IdoB, and IdoC proteins to fully understand their catalytic mechanisms. Furthermore, optimizing culture conditions and exploring the use of co-substrates and surfactants could enhance the degradation efficiency of P. alcaligenes PA-10, bringing us closer to effective and sustainable solutions for PAH-contaminated environments.

References

-

Alemayehu, D., Gordon, L. M., O'Mahony, M. M., O'Leary, N. D., & Dobson, A. D. (2004). Cloning and functional analysis by gene disruption of a novel gene involved in indigo production and fluoranthene metabolism in Pseudomonas alcaligenes PA-10. FEMS microbiology letters, 239(2), 285–293. [Link]

-

Gordon, L., & Dobson, A. D. (2001). Fluoranthene degradation in Pseudomonas alcaligenes PA-10. Biodegradation, 12(6), 393–400. [Link]

-

He, C., Li, Y., Huang, C., Chen, F., & Ma, Y. (2018). Genome Sequence and Metabolic Analysis of a Fluoranthene-Degrading Strain Pseudomonas aeruginosa DN1. Frontiers in microbiology, 9, 2595. [Link]

-

O'Mahony, M. M., Gordon, L., & Dobson, A. D. (2006). Effect of surfactants on fluoranthene degradation by Pseudomonas alcaligenes PA-10. Journal of applied microbiology, 101(5), 1085–1093. [Link]

-

Saleh, S. M., Ahmed, A. T., Gawai, K. R., & University of Aden. (2016). Biodegradation of Fluoranthene by Alkaliphilic and Neutrophilic bacteria. University of Aden Journal of Natural and Applied Sciences, 20(2). [Link]

-

Weissenfels, W. D., Beyer, M., & Klein, J. (1990). Degradation of phenanthrene, fluorene and fluoranthene by pure bacterial cultures. Applied microbiology and biotechnology, 32(4), 479–484. [Link]

-

Mishra, S., Singh, S. N., & Cameotra, S. S. (2016). Bacteria induced degradation of fluoranthene in minimal salt medium mediated by catabolic enzymes in vitro condition. International Biodeterioration & Biodegradation, 114, 12-23. [Link]

-

Alemayehu, D., Gordon, L. M., O'Mahony, M. M., O'Leary, N. D., & Dobson, A. D. W. (2004). Cloning and functional analysis by gene disruption of a novel gene involved in indigo production and fluoranthene metabolism in Pseudomonas alcaligenes PA-10. FEMS Microbiology Letters, 239(2), 285-293. [Link]

-

Kweon, O., Kim, S. J., & Cerniglia, C. E. (2007). A polyomic approach to elucidate the fluoranthene-degradative pathway in Mycobacterium vanbaalenii PYR-1. Journal of bacteriology, 189(13), 4635–4647. [Link]

-

He, C., Li, Y., Huang, C., Chen, F., & Ma, Y. (2018). Genome Sequence and Metabolic Analysis of a Fluoranthene-Degrading Strain Pseudomonas aeruginosa DN1. Frontiers in Microbiology, 9, 2595. [Link]

-

da Silva, M. L., de Souza, A. U., de Oliveira, V. M., & de Oliveira, D. E. (2016). Biodegradation of the Polycyclic Aromatic Hydrocarbon Fluoranthene by Fungi Strains from a Brazilian Tropical Peat. Journal of the Brazilian Chemical Society, 27(10), 1864-1873. [Link]

-

Jin, H., Kim, S. J., & Cerniglia, C. E. (2017). A proposed degradation pathway of fluoranthene in the strain JPM1. The... ResearchGate. [Link]

-

Environmental Protection Agency. (n.d.). Physiology and genetics of flouranthene degradation by Pseudomonas alcaligines PA-10, potential for bioremediation/rhizoremediation pf polycyclic hydrocarbon contaminated ecosystems. EPA Research Database. [Link]

-

SIELC Technologies. (2018, February 19). Separation of 9-Oxo-9H-fluorenecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. Genome Sequence and Metabolic Analysis of a Fluoranthene-Degrading Strain Pseudomonas aeruginosa DN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Polyomic Approach To Elucidate the Fluoranthene-Degradative Pathway in Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uajnas.adenuniv.com [uajnas.adenuniv.com]

- 4. Fluoranthene degradation in Pseudomonas alcaligenes PA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Comparative Technical Guide: 1-, 2-, and 4-Fluorenone Carboxylic Acid Isomers

[1]

Executive Summary

The fluorenone scaffold (9H-fluoren-9-one) represents a rigid, tricyclic aromatic ketone essential to material science and medicinal chemistry.[1] When functionalized with a carboxylic acid group, the resulting isomers—1-FCA , 2-FCA , and 4-FCA —exhibit divergent physicochemical properties and biological activities governed strictly by their positional relationship to the carbonyl bridge.[1]

This guide provides a technical analysis of these three isomers, distinguishing them by electronic character, synthetic accessibility, and application. While the 2-isomer dominates polymer chemistry due to its linearity, the 4-isomer serves as a critical scaffold for antiviral pharmacophores, and the 1-isomer presents unique steric challenges utilized in specific metabolic probes.[1]

Structural & Electronic Landscape

The fluorenone nucleus is planar.[2] The electronic environment of the carboxylic acid substituent is dictated by its proximity to the electron-withdrawing carbonyl group (C9=O) and the biphenyl bond.[2]

Positional Analysis

-

1-Fluorenone Carboxylic Acid (1-FCA):

-

Position: Adjacent to the carbonyl bridge (C9).[2]

-

Electronic Effect: Strong inductive electron withdrawal from the C9 ketone increases the acidity of the carboxyl proton.[2]

-

Sterics: High steric congestion.[2] The carboxyl group is in the "ortho-like" position relative to the carbonyl, potentially allowing for intramolecular hydrogen bonding interactions, though the rigid geometry often forces intermolecular dimerization in the crystal lattice.[2]

-

-

2-Fluorenone Carboxylic Acid (2-FCA):

-

Position: Para-like relative to the biphenyl linkage; meta-like relative to the carbonyl.[1][2]

-

Electronic Effect: The most electronically conjugated position for extending pi-systems.[1][2]

-

Geometry: Linear alignment makes this isomer ideal for liquid crystal polymers and high-performance polyesters, maximizing chain packing efficiency.[1]

-

-

4-Fluorenone Carboxylic Acid (4-FCA):

-

Position: The "Bay" region (pseudo-ortho to the C5 proton).[2]

-

Electronic Effect: Unique field effects due to proximity to the opposing aromatic ring.[2]

-

Sterics: Significant steric interaction with the C5-hydrogen (bay region interaction), which can distort planarity in derivatives or trap specific conformations in protein binding pockets.[2]

-

Physicochemical Comparison

| Property | 1-FCA | 2-FCA | 4-FCA |

| CAS Number | 1573-92-8 | 784-50-9 | 6223-83-2 |

| Melting Point | 196–198 °C | >300 °C (Sublimes) | 225–227 °C |

| Predicted pKa | ~3.48 (Most Acidic) | ~3.80 | ~3.60 |

| Solubility | Mod.[1] Soluble (MeOH) | Insoluble (H₂O), Low (Org.)[2] | Soluble (Hot EtOH/AcOH) |

| Primary Use | Metabolic Probes, Dyes | Polymers, ARIs | Antivirals (Tilorone) |

Note on Acidity: All isomers are more acidic than benzoic acid (pKa 4.[2]2) due to the electron-withdrawing nature of the fluorenone ketone. 1-FCA is typically the most acidic due to the proximity of the inductive C9=O group.[1][2]

Synthetic Pathways[1][3][4][5]

The synthesis of each isomer requires a distinct strategy. Direct electrophilic substitution on fluorenone is non-selective; therefore, indirect routes or ring-closure methods are required.[1]

Pathway Visualization

Figure 1: Divergent synthetic strategies for accessing specific fluorenone carboxylic acid isomers.[1]

Detailed Methodologies

Route A: 1-FCA via Fluoranthene Degradation

Unlike the other isomers, 1-FCA is classically accessed by degrading a larger ring system.[1]

-

Mechanism: Oxidative cleavage of the ethano-bridge in fluoranthene.[1][2]

-

Reagents: Sodium dichromate in acetic acid or ozonolysis followed by oxidative workup.[2]

-

Key Insight: This route leverages the instability of the non-aromatic portion of fluoranthene to yield the 1-substituted fluorenone.[2]

Route B: 2-FCA via Side-Chain Oxidation [1]

-

Precursor: 2-Acetylfluorene (readily available via Friedel-Crafts acetylation of fluorene).[1]

-

Mechanism: Haloform reaction or direct oxidation.[2]

-

Protocol Note: Oxidation of the methylene bridge (C9) to the ketone often happens concurrently or is performed first.[2]

-

Reagents: NaOCl (Bleach) or Na₂Cr₂O7/AcOH.[2]

Route C: 4-FCA via Diphenic Acid Cyclization

-

Precursor: Diphenic acid (2,2'-biphenyldicarboxylic acid).[1]

-

Mechanism: Intramolecular Friedel-Crafts acylation.[1][2] One carboxyl group forms the acylium ion and attacks the other ring to close the central 5-membered ketone ring.[2] The second carboxyl group remains at the 4-position (originally the 2'-position).[1][2]

-

Reagents: Concentrated H₂SO₄ at 140°C (Huntress Method).

Pharmacological & Industrial Applications[1][2][3][6]

The position of the carboxylic acid dictates the molecule's fit into enzymatic pockets and its utility in materials.[2]

Aldose Reductase Inhibitors (ARIs)

Aldose reductase (ALR2) is a target for treating diabetic complications (neuropathy, retinopathy).[2][3]

-

Mechanism: The carboxylic acid headgroup binds to the "anion binding pocket" (Tyr48, His110, Trp111) of the enzyme.[2]

-

Isomer Preference: 2-FCA derivatives are most common.[1][2] The linear extension allows the hydrophobic fluorenone core to sit in the hydrophobic specificity pocket while the acid engages the catalytic residues.[2]

-

Example: Many spiro-hydantoin and acetic acid derivatives utilize the 2-fluorenone scaffold to mimic the substrate.[1][2]

Antivirals and Immunomodulators

-

Mechanism: Tilorone is an orally active interferon inducer.[2] The 4-position functionalization (often converted to basic side chains) is critical for DNA intercalation and inducing interferon-alpha/beta production.[1][2]

-

Why 4-FCA? The "bay" region substitution pattern creates a specific geometry that favors intercalation into viral DNA/RNA complexes.[1][2]

High-Performance Polymers[1]

-

Target: 2-FCA (and 2,7-dicarboxylic acid derivatives).[1]

-

Application: Polyimides and polyesters.[2]

-

Logic: The 2,7-axis is the longest dimension of the molecule.[2] Polymerizing through the 2-position maintains chain linearity, resulting in high glass transition temperatures (Tg) and mechanical strength.[2] 1-FCA and 4-FCA introduce "kinks" that lower thermal stability.[1]

Experimental Protocol: Synthesis of 4-Fluorenone Carboxylic Acid

This protocol is selected for its high reliability and educational value regarding intramolecular cyclization.[2]

Objective: Synthesis of 4-FCA from Diphenic Acid via Acid-Mediated Cyclization.

Reagents:

-

Diphenic acid (2,2'-biphenyldicarboxylic acid): 50 g[1]

-

Sulfuric acid (Concentrated, H₂SO₄): 150 mL

-

Distilled Water: 2 L

Step-by-Step Workflow:

-

Reaction Setup:

-

Equip a 500 mL round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Add 50 g of diphenic acid .

-

Cautiously add 150 mL of concentrated H₂SO₄ .

-

-

Cyclization:

-

Quenching:

-

Purification:

Self-Validation Check:

Structure-Activity Relationship (SAR) Logic[1][2]

Figure 2: SAR mapping of fluorenone isomers to their specific biological and industrial applications.

References

-

Huntress, E. H., et al. (1933).[2] The preparation of 9-fluorenone-4-carboxylic acid. Journal of the American Chemical Society.[2] Link[1][2]

-

Kresge, A. J., et al. (1993).[2][4] The acidity constant of fluorene-9-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[2][4] Link[1][2]

-

Kelley, I., et al. (1993).[2][4] Identification of a Carboxylic Acid Metabolite from the Catabolism of Fluoranthene. Applied and Environmental Microbiology. Link[1][2]

-

Da Settimo, F., et al. (1998).[2] Synthesis and biological activities of aldose reductase inhibitors. European Journal of Medicinal Chemistry. Link[1][2]

-

Albrecht, P., et al. (1954).[2][5] An Improved Synthesis of Fluorene-1-carboxylic Acid. Journal of the American Chemical Society.[2] Link[1][2]

Methodological & Application

purification methods for 9-fluorenone-1-carboxylic acid via recrystallization

Application Note: Purification of 9-Fluorenone-1-Carboxylic Acid via Recrystallization [1]

Abstract This application note details the purification protocol for 9-fluorenone-1-carboxylic acid (CAS 1573-92-8) , a critical intermediate in the synthesis of optoelectronic materials (e.g., fullerene fragments, twisted bifluorenylidenes) and pharmaceutical pharmacophores. Synthesized primarily via the oxidative ring-opening of fluoranthene, the crude product often contains non-acidic impurities (fluoranthene, 9-fluorenone) and oxidation byproducts (phthalic acid, 2-carboxybenzaldehyde). This guide defines a two-stage purification strategy : an initial acid-base extraction to remove neutral organics, followed by recrystallization from Methanol or Glacial Acetic Acid to achieve >99% purity.

Introduction & Chemical Context

9-Fluorenone-1-carboxylic acid is a rigid, polycyclic aromatic keto-acid. Its structure features a fluorenone core with a carboxylic acid at the C1 position (the "bay" region), creating significant steric strain and unique solubility profiles compared to its isomers (e.g., the C4 isomer).

-

Target Compound: 9-Fluorenone-1-carboxylic acid[1][2][3][4][5][6][7][8][9][10]

-

Molecular Weight: 224.21 g/mol [3]

-

Appearance: Yellow to Orange crystalline powder

-

Melting Point: 196–198 °C (Lit.)

-

Primary Impurities:

Solvent Selection Strategy

The purification relies on the amphiphilic nature of the molecule (polar acid group + hydrophobic aromatic core).

| Solvent System | Solubility Profile (Hot) | Solubility Profile (Cold) | Application |

| Methanol (MeOH) | High | Low | Primary Recommendation. Balances yield and impurity rejection. Easy to remove (bp 64.7°C). |

| Glacial Acetic Acid | Very High | Low | Secondary Recommendation. Excellent for removing colored oxidation byproducts. Harder to dry. |

| Ethanol (EtOH) | Moderate | Very Low | Good alternative if MeOH is unavailable; may require large volumes. |

| Toluene | Moderate | Low | Poor for removing polar oxidation byproducts; good for removing non-polar tars. |

| Water (pH > 9) | Soluble (as salt) | Insoluble (as acid) | Used for Acid-Base Extraction (Pre-purification). |

Detailed Protocol

Phase 1: Acid-Base Extraction (Pre-Purification)

Rationale: This step chemically separates the target acid from non-acidic impurities (fluoranthene, 9-fluorenone) which are the most common contaminants from oxidative synthesis.

-

Dissolution: Suspend the crude yellow/brown solid in 10% aqueous Sodium Carbonate (Na₂CO₃) (approx. 10 mL/g of crude).

-

Digestion: Heat the mixture to 60°C with stirring for 30 minutes. The target acid will convert to its sodium salt and dissolve; neutral impurities will remain suspended.

-

Filtration (Gravity): Filter the warm solution through a glass microfiber filter or Celite pad to remove undissolved solids (fluoranthene/fluorenone tars). Keep the filtrate.

-

Precipitation: Cool the filtrate to room temperature. Slowly add 6M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH reaches ~1-2. A thick yellow precipitate will form.

-

Collection: Filter the precipitate via vacuum filtration. Wash with cold water (3x) to remove salts. Dry the solid in a vacuum oven at 60°C for 2 hours.

Phase 2: Recrystallization (Final Polish)

Rationale: Removes trapped trace impurities and isomers (e.g., 2-carboxybenzaldehyde) that co-precipitated in Phase 1.

Reagents: Methanol (HPLC Grade) or Glacial Acetic Acid.

-

Setup: Place the dried semi-pure solid (from Phase 1) into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Solvent Addition:

-

Add Methanol slowly through the top of the condenser while heating the flask in a water bath (set to ~70°C).

-

Target Concentration: ~15-20 mL of Methanol per gram of solid.

-

-

Reflux: Heat the mixture to a gentle reflux. Add small aliquots of solvent until the solid just dissolves.

-

Note: If a small amount of dark insoluble material remains after 10 minutes of reflux, perform a hot filtration immediately.

-

-

Crystallization:

-

Remove the flask from heat and place it on a cork ring or wood block.

-

Allow to cool slowly to room temperature (approx. 1-2 hours). Do not rush this step; rapid cooling traps impurities.

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Harvesting:

-

Collect crystals via vacuum filtration using a Büchner funnel.

-

Wash: Rinse the filter cake with a small volume of ice-cold Methanol (or the solvent used).

-

-

Drying: Dry the crystals under vacuum at 50°C overnight.

Process Visualization

Figure 1: Purification workflow for 9-fluorenone-1-carboxylic acid, isolating the target from neutral starting materials and oxidative byproducts.

Characterization & Troubleshooting

Validation Metrics:

-

Melting Point: The pure compound must melt sharply between 196–198 °C . A broad range (e.g., 185–192 °C) indicates retained solvent or isomeric impurities.

-

Appearance: Bright yellow to orange needles/powder. Dark brown color indicates oxidation tars (repeat recrystallization with activated charcoal).

-

1H NMR (DMSO-d6): Look for the characteristic downfield shift of the proton at the C8 position (due to the carbonyl anisotropy) and the carboxylic acid proton (usually broad singlet >12 ppm).